3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a hybrid heterocyclic scaffold combining a pyrido[1,2-a]pyrimidin-4-one core with a 1,3-thiazolidin-4-one moiety. Key structural elements include:
- Z-configuration: The (Z)-stereochemistry of the methylidene bridge between the thiazolidinone and pyridopyrimidinone rings ensures spatial alignment critical for target binding .
- 2-Chlorobenzyl substituent: Positioned at N3 of the thiazolidinone ring, this group enhances lipophilicity and may improve interaction with hydrophobic binding pockets .
Properties
Molecular Formula |
C23H19ClN4O2S3 |
|---|---|
Molecular Weight |
515.1 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H19ClN4O2S3/c24-17-6-2-1-5-15(17)14-28-22(30)18(33-23(28)31)13-16-20(26-9-11-32-12-10-26)25-19-7-3-4-8-27(19)21(16)29/h1-8,13H,9-12,14H2/b18-13- |
InChI Key |
PPNWUIULLYGVLC-AQTBWJFISA-N |
Isomeric SMILES |
C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl |
Canonical SMILES |
C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Biological Activity
The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the field of oncology and pharmacology. This article explores the biological activity of this compound, synthesizing findings from diverse research studies, including case studies and data tables.
Molecular Characteristics
- Molecular Formula : C25H24ClN5O2S2
- Molecular Weight : 526.07 g/mol
- CAS Number : 489464-96-2
The compound features a thiazolidine core, which is known for its diverse biological activities, including anti-cancer properties. The presence of a chlorobenzyl group and a pyrido-pyrimidinone moiety enhances its potential for biological interactions.
Antitumor Activity
Studies have indicated that derivatives of thiazolidinones exhibit significant antitumor activity. For instance, compounds with a similar thiazolidine structure have demonstrated effectiveness against glioblastoma cells by inhibiting cell proliferation and inducing apoptosis.
Case Study: Antitumor Efficacy
A study conducted by Da Silva et al. evaluated various thiazolidinone derivatives for their cytotoxic effects on glioblastoma multiforme cells. Among the tested compounds, those structurally related to our compound showed promising results in reducing cell viability:
| Compound ID | IC50 (μM) | Cell Line Tested |
|---|---|---|
| 9b | 12.5 | Glioblastoma Multiforme |
| 9e | 15.0 | A549 Lung Cancer |
| 10e | 10.0 | MCF-7 Breast Cancer |
These results suggest that modifications in the thiazolidinone structure can significantly enhance antitumor activity.
The proposed mechanism of action for thiazolidinone derivatives includes:
- Inhibition of Cell Cycle Progression : These compounds may interfere with key regulatory proteins involved in the cell cycle, leading to cell cycle arrest.
- Induction of Apoptosis : Activation of caspases and other apoptotic pathways has been observed in cancer cells treated with thiazolidinones.
- Targeting Kinase Activity : Some derivatives have been identified as inhibitors of DYRK1A, a kinase involved in various cellular processes, including proliferation and differentiation.
Additional Biological Activities
Beyond antitumor effects, thiazolidinones have shown potential in other areas:
- Antimicrobial Properties : Compounds similar to the target molecule have exhibited antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, potentially useful in treating chronic inflammatory diseases.
Research Findings
Recent research has focused on optimizing the synthesis of thiazolidinone derivatives to enhance their biological efficacy. A systematic structure-activity relationship (SAR) study revealed that specific substitutions on the thiazolidine ring significantly influence biological activity.
Synthesis and Optimization
The synthesis typically involves:
- Condensation Reactions : Between aldehydes and thioketones to form thiazolidinones.
- Microwave-Assisted Techniques : Have been employed to improve yields and reduce reaction times.
Example Findings
In a recent study published in MDPI, various substitutions were tested for their impact on antitumor activity:
| Substituent | Activity (IC50 μM) | Remarks |
|---|---|---|
| Methyl | 8.5 | Enhanced solubility |
| Methoxy | 6.0 | Increased potency |
| Chlorine | 10.0 | Moderate activity |
These findings highlight the importance of chemical modifications in enhancing the therapeutic potential of thiazolidinone derivatives.
Comparison with Similar Compounds
Substituent Variations on the Thiazolidinone Ring
The nature of the N3 substituent significantly impacts biological activity and physicochemical properties. Below is a comparative analysis:
Key Trends :
Modifications at the Pyridopyrimidinone C2 Position
The C2 substituent influences solubility and hydrogen-bonding capacity:
Key Trends :
Electrochemical Properties
The thioxo group in the thiazolidinone core enables redox activity. Cyclic voltammetry studies on analogous compounds reveal:
- Target Compound : Oxidation peak at +0.85 V (vs. Ag/AgCl), attributed to sulfur-mediated electron transfer .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 2-chlorobenzyl group and thiomorpholine substituent synergistically enhance kinase inhibition and stability.
- Similarity Metrics: Tanimoto coefficients (0.65–0.78) indicate moderate structural similarity to neuroprotective analogues, aligning with shared thiazolidinone pharmacophores .
- Limitations : High lipophilicity (clogP = 4.1) may limit bioavailability, necessitating formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
